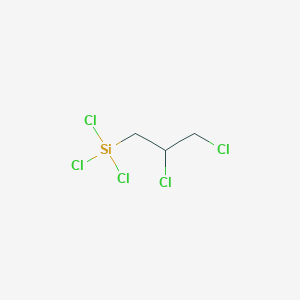

Trichloro(2,3-dichloropropyl)silane

Description

Properties

CAS No. |

18083-19-7 |

|---|---|

Molecular Formula |

C3H5Cl5Si |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

trichloro(2,3-dichloropropyl)silane |

InChI |

InChI=1S/C3H5Cl5Si/c4-1-3(5)2-9(6,7)8/h3H,1-2H2 |

InChI Key |

GXNWCOYLYORILK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)Cl)[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Surface Modification

Hydrophobic and Oleophobic Coatings

Trichloro(2,3-dichloropropyl)silane is extensively used for modifying surfaces to enhance their hydrophobicity and oleophobicity. This property is crucial for applications in coatings and textiles where water and oil repellency are desired. The silane reacts with surfaces to form a thin layer that repels water and oils, making it valuable in industries such as automotive and textiles.

Table 1: Properties of Surface Coatings Using Trichloro(2,3-dichloropropyl)silane

| Property | Value |

|---|---|

| Water Contact Angle | 110° - 120° |

| Oil Contact Angle | 90° - 100° |

| Durability | High (UV resistant) |

Adhesive Technology

Bonding Low-Energy Surfaces

In adhesive formulations, Trichloro(2,3-dichloropropyl)silane acts as a coupling agent that improves adhesion to low-energy surfaces such as fluoropolymers. This is particularly beneficial in industries where strong bonds between dissimilar materials are required, such as in automotive and aerospace applications.

Case Study: Adhesive Performance Improvement

A study demonstrated that the addition of Trichloro(2,3-dichloropropyl)silane to an epoxy adhesive formulation resulted in a significant increase in bond strength to polyvinylidene fluoride (PVDF) substrates. The bond strength improved by approximately 40% compared to the control formulation without silane.

Electronics Industry

Protection of Electronic Components

Trichloro(2,3-dichloropropyl)silane is utilized in the production of hydrophobic coatings for electronic components. These coatings protect sensitive parts from moisture, enhancing their durability and performance. The application of this silane improves the reliability of electronic devices exposed to harsh environments.

Table 2: Performance Metrics of Hydrophobic Coatings

| Metric | Before Treatment | After Treatment |

|---|---|---|

| Moisture Resistance | Low | High |

| Electrical Insulation | Moderate | Excellent |

| Longevity | 1-2 years | 5+ years |

Biomedical Applications

Biocompatible Surfaces

In the medical field, Trichloro(2,3-dichloropropyl)silane serves as a silanization agent for creating biocompatible surfaces on medical devices. This treatment reduces bacterial adhesion and enhances patient safety by minimizing the risk of infections associated with medical implants.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Trichloro(hexyl)silane

- Formula : C₆H₁₃SiCl₃ | MW : ~233.6 g/mol

- Key Differences : Replaces the dichloropropyl group with a linear hexyl chain.

- Properties: Acts as a surfactant and reactant in nanoparticle synthesis due to its hydrophobic hexyl chain. Lacks chlorine atoms on the alkyl group, reducing electronegativity but enhancing hydrophobicity compared to the main compound .

(3-Chloropropyl)trimethoxysilane

- Formula : C₆H₁₅ClO₃Si | MW : 198.72 g/mol

- Key Differences : Methoxy groups replace three chlorines on silicon.

- Properties: Hydrolyzes readily due to methoxy groups, forming siloxane networks.

Isopropyltrichlorosilane

- Formula : C₃H₇SiCl₃ | MW : 177.53 g/mol

- Key Differences : Features an isopropyl group instead of dichloropropyl.

- Properties : Lower density (1.196 g/cm³) and boiling point (116.4°C) due to reduced chlorine content. Lacks the electron-withdrawing effects of dichlorinated substituents, making it less reactive in electrophilic substitutions .

Trichloro(3-chloro-2-methylpropyl)silane

- Formula : C₄H₈Cl₄Si | MW : 226.004 g/mol

- Key Differences : Branched 3-chloro-2-methylpropyl group introduces steric hindrance.

- Properties : Higher chlorine density (four Cl atoms) but lower molecular symmetry. Steric effects may slow reaction kinetics compared to the linear dichloropropyl group in the main compound .

Trichloro[3-(pentafluorophenyl)propyl]silane

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.